1-[5-(2,3,4,5,6-Pentafluorophenyl)-2-thienyl]ethanone
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Overview
Description
1-[5-(2,3,4,5,6-Pentafluorophenyl)-2-thienyl]ethanone is an organic compound with the molecular formula C12H5F5OS It is characterized by the presence of a pentafluorophenyl group attached to a thienyl ring, which is further connected to an ethanone group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[5-(2,3,4,5,6-Pentafluorophenyl)-2-thienyl]ethanone typically involves the reaction of 2,3,4,5,6-pentafluorobenzaldehyde with 2-thiophenecarboxylic acid under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as a Lewis acid, and under an inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, advanced purification techniques, such as recrystallization and chromatography, are employed to obtain high-purity this compound .
Chemical Reactions Analysis
Types of Reactions
1-[5-(2,3,4,5,6-Pentafluorophenyl)-2-thienyl]ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the ethanone group to an alcohol.
Substitution: Electrophilic aromatic substitution reactions can occur on the thienyl ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like bromine or chlorine in the presence of a Lewis acid catalyst can facilitate substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Halogenated thienyl derivatives.
Scientific Research Applications
1-[5-(2,3,4,5,6-Pentafluorophenyl)-2-thienyl]ethanone has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound in various biological assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 1-[5-(2,3,4,5,6-Pentafluorophenyl)-2-thienyl]ethanone involves its interaction with specific molecular targets and pathways. The pentafluorophenyl group enhances the compound’s lipophilicity, allowing it to interact with hydrophobic regions of proteins and enzymes. This interaction can modulate the activity of these biomolecules, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
2,3,4,5,6-Pentafluorobenzaldehyde: Shares the pentafluorophenyl group but differs in the functional group attached.
2,3,4,5,6-Pentafluorophenylacetic acid: Contains a carboxylic acid group instead of the ethanone group.
2,3,4,5,6-Pentafluorothiophenol: Features a thiol group attached to the pentafluorophenyl ring.
Uniqueness
1-[5-(2,3,4,5,6-Pentafluorophenyl)-2-thienyl]ethanone is unique due to the combination of the pentafluorophenyl and thienyl groups, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications .
Properties
Molecular Formula |
C12H5F5OS |
---|---|
Molecular Weight |
292.23 g/mol |
IUPAC Name |
1-[5-(2,3,4,5,6-pentafluorophenyl)thiophen-2-yl]ethanone |
InChI |
InChI=1S/C12H5F5OS/c1-4(18)5-2-3-6(19-5)7-8(13)10(15)12(17)11(16)9(7)14/h2-3H,1H3 |
InChI Key |
NHCLUGDRJDXSKT-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC=C(S1)C2=C(C(=C(C(=C2F)F)F)F)F |
Origin of Product |
United States |
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